molecular formula C20H11NO2 B1218461 N-(3-Fluoranthyl)maleimide CAS No. 60354-76-9

N-(3-Fluoranthyl)maleimide

Cat. No.: B1218461
CAS No.: 60354-76-9
M. Wt: 297.3 g/mol
InChI Key: TUISHUGHCOJZCP-UHFFFAOYSA-N
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Description

N-(3-Fluoranthyl)maleimide is a complex organic compound with the molecular formula C20H11NO2 This compound is characterized by the presence of a pyrrole ring fused with a fluoranthene moiety

Biochemical Analysis

Biochemical Properties

1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mesenchymal stem cells, inducing the generation of functional endothelial cells . This interaction is crucial for facilitating rapid endothelialization after vascular injury. The compound’s ability to induce specific cellular responses highlights its potential in therapeutic applications.

Cellular Effects

The effects of 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce the expression of endothelial markers such as CD31 in mesenchymal stem cells . This induction is essential for the differentiation of these stem cells into functional endothelial cells, which play a vital role in vascular repair and regeneration.

Molecular Mechanism

At the molecular level, 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- exerts its effects through specific binding interactions with biomolecules. It has been found to facilitate the endothelial cell differentiation of mesenchymal stem cells by inducing the expression of endothelial markers . This process involves the activation of specific signaling pathways that promote the differentiation and function of these cells. Additionally, the compound may act as an enzyme inhibitor or activator, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained endothelialization and vascular repair . The stability of the compound under various conditions needs to be thoroughly investigated to understand its long-term efficacy.

Dosage Effects in Animal Models

The effects of 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- vary with different dosages in animal models. At low doses, the compound has been shown to promote endothelial cell differentiation and vascular repair without significant adverse effects . At higher doses, there may be potential toxic or adverse effects that need to be carefully monitored. Understanding the dosage thresholds is essential for optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoranthyl)maleimide typically involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. This reaction results in the formation of 1H-pyrrole-2,5-dione derivatives, independent of the reaction conditions. The process is usually carried out under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoranthyl)maleimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N-(3-Fluoranthyl)maleimide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including its role in cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of vascular diseases.

    Industry: It is used in the production of specialized materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Vinyl-1H-pyrrole-2,5-dione: This compound has a similar pyrrole-2,5-dione structure but with a vinyl group instead of a fluoranthene moiety.

    Maleimide: Another compound with a pyrrole-2,5-dione structure, commonly used in various chemical reactions.

Uniqueness

N-(3-Fluoranthyl)maleimide is unique due to the presence of the fluoranthene moiety, which imparts distinct chemical properties and potential applications. Its ability to induce endothelial cell differentiation sets it apart from other similar compounds.

Properties

IUPAC Name

1-fluoranthen-3-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUISHUGHCOJZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069397
Record name 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-
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Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60354-76-9
Record name 1-(3-Fluoranthenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60354-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoranthyl)maleimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-
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Record name 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(fluoranthen-3-yl)-1H-pyrrole-2,5-dione
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Q & A

Q1: How does FAM's interaction with muscle proteins provide insights into muscle contraction?

A1: FAM specifically binds to thiol groups, which are abundant in cysteine residues found in proteins. In muscle cells, FAM primarily labels myosin heavy chains, a key component of the contractile machinery. [] This labeling allows researchers to track the conformational changes of myosin during muscle contraction by observing changes in FAM's fluorescence spectrum. [] For example, a blue shift in the emission spectrum is observed during the transition from a muscle's rigor state (no ATP) to a relaxed or contracted state (presence of ATP), indicating a change in the environment surrounding the FAM-labeled myosin. []

Q2: What are the advantages of using FAM over other fluorescent probes for studying muscle contraction?

A2: FAM possesses a medium fluorescence lifetime (approximately 20 nanoseconds), which makes it suitable for studying time-dependent processes like muscle contraction. [] Additionally, studies comparing FAM with another probe, ANM (N-(1-anilinonaphthyl-4)maleimide), confirmed that the observed fluorescence changes were not artifacts of muscle fiber movement, validating FAM's reliability in such applications. []

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